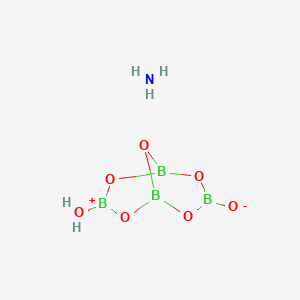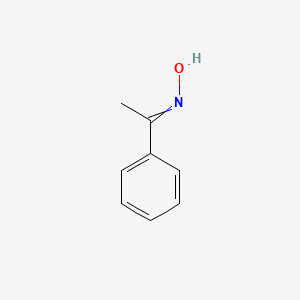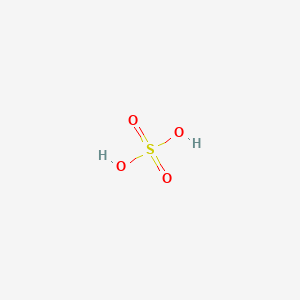
AROCLOR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aroclor is a trade name for a group of polychlorinated biphenyls (PCBs) manufactured by the Monsanto Company in the United States. Polychlorinated biphenyls are a class of organic compounds that consist of two benzene rings with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the United States in the 1970s and internationally in the early 2000s due to their environmental persistence and toxic effects .
准备方法
Polychlorinated biphenyls are synthesized through the chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature and chlorine gas flow rate. The resulting mixture of polychlorinated biphenyls is then separated and purified to obtain specific Aroclor mixtures, such as this compound 1016, this compound 1221, this compound 1232, this compound 1242, this compound 1248, this compound 1254, and this compound 1260 .
化学反应分析
Polychlorinated biphenyls undergo various chemical reactions, including:
Oxidation: Polychlorinated biphenyls can be oxidized to form chlorinated benzoic acids and other oxidation products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Polychlorinated biphenyls can be reduced to form less chlorinated biphenyls or biphenyl itself. Reducing agents such as zinc dust and sodium borohydride are commonly used.
Substitution: Polychlorinated biphenyls can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
科学研究应用
Polychlorinated biphenyls have been extensively studied for their environmental and health impacts. They are used as model compounds in research on persistent organic pollutants, bioaccumulation, and biomagnification in food chains. In addition, polychlorinated biphenyls are used in studies on endocrine disruption, neurotoxicity, and carcinogenicity. Their chemical stability and resistance to degradation make them valuable in research on environmental contamination and remediation techniques .
作用机制
Polychlorinated biphenyls exert their toxic effects through several mechanisms. They can disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels, leading to altered cellular signaling and function. Polychlorinated biphenyls can also bind to the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification and metabolism, particularly those of the cytochrome P450 family. These disruptions can lead to various adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity .
相似化合物的比较
Polychlorinated biphenyls are similar to other halogenated aromatic compounds, such as polybrominated biphenyls (PBBs) and polychlorinated dibenzo-p-dioxins (PCDDs). polychlorinated biphenyls are unique in their widespread historical use and environmental persistence. Unlike polybrominated biphenyls, which contain bromine atoms, polychlorinated biphenyls contain chlorine atoms, which contribute to their chemical stability and resistance to degradation. Polychlorinated dibenzo-p-dioxins, on the other hand, have a different chemical structure and are primarily formed as byproducts of industrial processes .
Similar Compounds
- Polybrominated biphenyls (PBBs)
- Polychlorinated dibenzo-p-dioxins (PCDDs)
- Polychlorinated dibenzofurans (PCDFs)
- Hexachlorobenzene (HCB)
属性
CAS 编号 |
12767-79-2 |
|---|---|
分子式 |
Co3H16O16P2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






